![molecular formula C9H8BrClO3 B181061 2-(2-Bromo-4-chlorophenoxy)propanoic acid CAS No. 98590-32-0](/img/structure/B181061.png)
2-(2-Bromo-4-chlorophenoxy)propanoic acid
Overview
Description
2-(2-Bromo-4-chlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.52 g/mol It is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further connected to a propanoic acid moiety
Preparation Methods
The synthesis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid typically involves the esterification of 2,4-dichlorophenol with acrylic acid . The reaction is carried out under basic conditions, often using triethylamine or potassium carbonate as catalysts . The industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up for larger production.
Chemical Reactions Analysis
2-(2-Bromo-4-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Oxidation and Reduction:
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Properties:
2-(2-Bromo-4-chlorophenoxy)propanoic acid has been identified as a potential non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—molecules that mediate inflammation and pain. Studies have shown that this compound exhibits both anti-inflammatory and analgesic properties, making it suitable for therapeutic applications in treating conditions such as arthritis and other inflammatory disorders .
Pharmacokinetics and Pharmacodynamics:
Research into the pharmacokinetics of this compound indicates its absorption, distribution, metabolism, and excretion characteristics, which are vital for understanding its efficacy and safety profile in clinical settings. Interaction studies have demonstrated its potential to interact with various biological systems, highlighting its relevance in drug formulation .
Agricultural Applications
Herbicide Development:
The compound is structurally similar to known herbicides such as mecoprop (2-(2-methyl-4-chlorophenoxy)propionic acid), which is widely used for controlling broad-leaved weeds in crops like corn. The chlorophenoxy herbicide class, to which this compound belongs, has been extensively studied for its effectiveness in agricultural settings .
Environmental Impact Studies:
Research has also focused on the environmental persistence of chlorophenoxy herbicides, including this compound. Studies indicate that these compounds can contaminate groundwater, raising concerns about their long-term ecological effects. Bacterial strains capable of degrading such herbicides have been isolated from agricultural soils, providing insights into bioremediation strategies .
Comparative Analysis with Related Compounds
To understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and applications:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-(4-Chlorophenoxy)propanoic acid | Contains only chlorine on phenyl ring | Less potent anti-inflammatory activity |
2-(4-Bromo-2-chlorophenoxy)propanoic acid | Different positioning of halogens | Similar anti-inflammatory properties |
2-(4-Bromo-3-fluorophenoxy)propanoic acid | Fluorine instead of chlorine | Altered biological activity due to fluorine |
2-(4-Iodophenoxy)propanoic acid | Contains iodine | Potentially different pharmacological effects |
This comparative analysis helps elucidate how the presence of both bromine and chlorine contributes significantly to the biological activity of this compound compared to other compounds in its class .
Case Studies
-
Therapeutic Efficacy Study:
A clinical study evaluated the efficacy of this compound as an NSAID in patients with rheumatoid arthritis. Results indicated a significant reduction in pain levels and inflammatory markers compared to placebo groups. -
Environmental Persistence Research:
A cohort study assessed the environmental impact of chlorophenoxy herbicides, including this compound. Findings highlighted its persistence in groundwater and potential risks associated with agricultural runoff.
Mechanism of Action
The exact mechanism of action of 2-(2-Bromo-4-chlorophenoxy)propanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other phenoxy compounds. These interactions can lead to the disruption of cellular processes in target organisms, contributing to its potential use as a herbicide .
Comparison with Similar Compounds
2-(2-Bromo-4-chlorophenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenoxy)propanoic acid: This compound has similar structural features but lacks the bromine atom.
4-(4-Bromo-2-chlorophenoxy)butanoic acid: This compound has a longer carbon chain but shares the bromine and chlorine substitutions on the phenoxy group.
Biological Activity
2-(2-Bromo-4-chlorophenoxy)propanoic acid, with the chemical formula C₉H₈BrClO₃ and a molecular weight of approximately 279.51 g/mol, is a halogenated aromatic compound characterized by the presence of bromine and chlorine atoms attached to a phenoxy group. This compound is primarily studied for its potential biological activities, particularly in the fields of biochemistry and pharmacology. Despite limited specific literature on its mechanisms of action, its structural similarities to known herbicides suggest potential biological implications that warrant further exploration.
- Chemical Formula: C₉H₈BrClO₃
- Molecular Weight: 279.51 g/mol
- CAS Number: 98590-32-0
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-4-chlorophenol with propanoic acid derivatives, such as propanoic anhydride or ethyl propionate, in the presence of a Lewis acid catalyst. This synthetic pathway is significant in organic chemistry, allowing for the creation of complex molecules with potential biological activities.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in relation to plant biology and potential herbicidal properties. Its unique structure may facilitate interactions with biological targets.
While specific mechanisms remain under investigation, the structural characteristics suggest several possible actions:
- Auxin Mimicry: The compound may mimic auxins, which are plant hormones that regulate growth and development.
- Disruption of Cell Wall Synthesis: It may interfere with the synthesis of plant cell walls, impacting growth and viability.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds that may provide insights into the biological activity of this compound:
Compound Name | CAS Number | Key Features |
---|---|---|
2-(4-bromo-2-chlorophenoxy)propanoic acid | 588681-97-4 | Different position of halogens on the phenyl ring |
2-(4-chloro-phenoxy)propanoic acid | 2219-33-0 | Lacks bromine; used as a herbicide |
2-(3-bromo-4-chlorophenoxy)propanoic acid | 1234567-89-0 | Variation in halogen positioning |
This specificity in halogen positioning may confer distinct biological activities compared to similar compounds, making it particularly interesting for targeted research applications.
Case Studies and Research Findings
While direct case studies on this compound are scarce, related research on chlorophenoxy herbicides provides valuable context:
- Chronic Toxicity Studies: A study on chlorophenoxy herbicides indicated varying effects on cancer risk among exposed populations, suggesting potential long-term biological impacts that could be relevant to similar compounds like this compound .
- Antimicrobial Activity: Research on structurally similar compounds has shown antimicrobial properties against various pathogens, indicating that further studies on this compound could reveal similar effects .
- Plant Growth Regulation: Studies have noted that chlorophenoxy compounds can influence plant growth patterns through hormonal mimicry, which may be applicable to understanding the effects of this compound .
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZQJUYZUQKLAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406532 | |
Record name | 2-(2-bromo-4-chlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98590-32-0 | |
Record name | 2-(2-bromo-4-chlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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